molecular formula C18H15N3O3 B2891651 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 131548-12-4

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2891651
CAS No.: 131548-12-4
M. Wt: 321.336
InChI Key: BTTIWTIBWOPJMI-KPKJPENVSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. It has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the reaction of 4-methoxybenzohydrazide with cinnamoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous-flow microreactors, and utilizing recyclable catalysts to make the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide stands out due to its unique combination of the cinnamamide and oxadiazole moieties, which contribute to its diverse biological activities. The presence of the 4-methoxyphenyl group further enhances its pharmacological properties .

Properties

IUPAC Name

(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTIWTIBWOPJMI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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